[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride” can be inferred from its name. It likely contains a cyclopropyl group (a three-carbon ring) attached to a bromophenyl group (a six-carbon ring with a bromine atom) and a phenylmethanamine group (a six-carbon ring attached to a methanamine group). The exact structure would need to be confirmed with techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the available sources .Scientific Research Applications
Enzyme Inhibition
Cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties have been investigated as inhibitors of the carbonic anhydrase enzyme (CA), showcasing excellent inhibitory effects in the low nanomolar range against human CA isoenzymes I and II (cytosolic, ubiquitous isoforms) and low micromolar inhibitors against hCA IX and XII (transmembrane, tumor-associated enzymes) (Boztaş et al., 2015).
Luminescence and Catalysis
Cyclopalladated and cyclometalated complexes incorporating 2-(4-bromophenyl)pyridine have been synthesized, displaying luminescence with emission peaks in dichloromethane solution under UV irradiation. These complexes have applications in coupling reactions of aryl chlorides containing hydroxymethyl, facilitating the synthesis of biarylaldehydes from chlorophenylmethanol and arylboronic acids in air, showcasing their potential in organic synthesis and materials science (Xu et al., 2014).
Organic Synthesis
Cyclopropenone oximes have been utilized in reactions with isocyanates, demonstrating a pathway to produce 4,6-diazaspiro[2.3]hexenones, which are valuable in medicinal chemistry for the development of novel compounds with potential therapeutic applications (Yoshida et al., 1988).
Antiviral Activity
Derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been evaluated for their antiviral activity, demonstrating inhibition of retrovirus replication in cell culture. This suggests potential applications in the development of antiretroviral drugs, especially for treating conditions like HIV (Hocková et al., 2003).
Analytical Chemistry
Bromine chloride has been applied in the titrimetric determination of various organic compounds, offering a precise method for the analysis of substances like hydrazine, carbonyl compounds, and sulphanilamide. This highlights its utility in analytical procedures for the quantitative determination of chemicals in different samples (Verma et al., 1978).
Safety and Hazards
properties
IUPAC Name |
[2-(3-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-13-8-4-7-12(9-13)14-10-15(14)16(18)11-5-2-1-3-6-11;/h1-9,14-16H,10,18H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJLSYYMWIRTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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